2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide
描述
2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide, also known as CP-690,550, is a small molecule inhibitor that targets the JAK3 (Janus kinase 3) enzyme. JAK3 is a tyrosine kinase that plays a crucial role in the immune system, and its inhibition has been shown to have therapeutic potential in various autoimmune diseases.
作用机制
2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide selectively targets JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 plays a critical role in the signaling pathways of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines and reduces the activation and proliferation of immune cells, thereby reducing inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6, inhibiting T cell activation and proliferation, reducing the number of circulating B cells, and decreasing the production of autoantibodies. These effects result in a reduction in disease activity and symptoms in patients with autoimmune diseases.
实验室实验的优点和局限性
2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments, including its selectivity for JAK3, which reduces off-target effects, and its ability to inhibit the activity of JAK3 in immune cells, which allows for the study of immune cell signaling pathways. However, this compound also has limitations, including its relatively short half-life and the potential for drug interactions with other medications.
未来方向
There are several future directions for research on 2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide, including the development of more potent and selective JAK3 inhibitors, the investigation of the long-term safety and efficacy of this compound in patients with autoimmune diseases, and the exploration of its potential use in other immune-mediated diseases such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on immune cell signaling pathways and to identify potential biomarkers for predicting treatment response and monitoring disease activity.
科学研究应用
2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to effectively inhibit JAK3 activity and reduce inflammation in animal models of these diseases. Clinical trials have also demonstrated the efficacy of this compound in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS3/c16-8-10-3-4-11(12-2-1-6-21-12)18-14(10)23-9-13(20)19-15-17-5-7-22-15/h1-7H,9H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSOIEBVVIVNMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。